3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

Catalog No.
S12467398
CAS No.
478530-52-8
M.F
C16H15N5O2
M. Wt
309.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)...

CAS Number

478530-52-8

Product Name

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C16H15N5O2/c22-13-7-5-12(6-8-13)11-17-19-16(23)9-10-21-15-4-2-1-3-14(15)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+

InChI Key

XHXZTWBAARGDQY-GZTJUZNOSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)O

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a chemical compound characterized by its complex structure, which includes a benzotriazole moiety and a hydrazide functional group. The molecular formula for this compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2} . The presence of the benzotriazole unit contributes to its potential applications in photostability and UV protection, while the hydrazide structure may influence its biological activities.

Typical of hydrazides and benzotriazoles. Notably, it may participate in:

  • Condensation Reactions: The hydrazide functional group can react with aldehydes or ketones to form Schiff bases, which are significant in organic synthesis.
  • Substitution Reactions: The benzotriazole moiety can engage in electrophilic substitution reactions due to its aromatic nature.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide can hydrolyze, leading to the formation of corresponding acids and amines.

These reactions highlight the compound's versatility in synthetic chemistry and potential for further derivatization.

Compounds containing benzotriazole and hydrazide functionalities have been studied for various biological activities. This specific compound exhibits:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi, suggesting potential antimicrobial properties.
  • Antioxidant Properties: The presence of phenolic groups may contribute to antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation, indicating potential therapeutic uses.

Research into these biological activities is ongoing, with studies focusing on their mechanisms of action and efficacy.

The synthesis of 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 4-hydroxybenzaldehyde with 3-(1H-benzotriazol-1-yl)propanehydrazide under acidic conditions, typically using ethanol as a solvent. This method allows for the formation of the desired Schiff base.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it an efficient method for synthesizing this compound.
  • Ultrasonic Techniques: Similar to microwave methods, ultrasonic waves can facilitate faster reactions and improve product purity.

These methods reflect contemporary synthetic strategies that aim to optimize yield and reduce reaction times.

The applications of 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide are diverse:

  • UV Absorbers: Due to its benzotriazole component, it is potentially useful as a UV stabilizer in plastics and coatings.
  • Pharmaceuticals: Given its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Its properties could be harnessed in formulations aimed at protecting crops from UV damage or pathogens.

Interaction studies involving this compound are essential for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether combining this compound with other agents enhances its biological effects.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems can provide insights into its efficacy and safety profiles.

Such studies are crucial for advancing the development of therapeutic applications.

Several compounds share structural similarities with 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide. Here are a few notable examples:

Compound NameStructureUnique Features
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazideC17H17N5OContains a methyl group on the phenyl ring, influencing solubility.
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazideC18H19N5O2Ethoxy substituent enhances lipophilicity compared to hydroxyl groups.
Benzotriazole derivativesVariableKnown for strong UV absorption properties; varying substituents affect reactivity.

These compounds illustrate the diversity within the benzotriazole family while highlighting the unique structural features of 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide that may confer distinct biological activities and applications.

Traditional Cyclization Approaches for Benzotriazole Core Formation

The benzotriazole moiety is synthesized via diazotization-cyclization of o-phenylenediamine. In a representative procedure, 10.8 g (0.1 mol) of o-phenylenediamine dissolves in glacial acetic acid (11.5 mL) and water (30 mL) at 15°C, followed by rapid addition of sodium nitrite (7.5 g in 15 mL water). The exothermic reaction (ΔT = 55–65°C) induces intramolecular cyclization, yielding crude benzotriazole at 70–80% purity.

Table 1: Optimization of Benzotriazole Cyclization

ParameterTraditional MethodOptimized Protocol
Temperature15°C initial, 70°C exothermic5°C controlled cooling
Reaction Time2 hours45 minutes
Yield68–72%82–85%
PurificationRecrystallization (H₂O)Vacuum distillation

Critical factors include:

  • Nitrosation Control: Excess nitrous acid causes over-nitrosation, generating nitrosobenzotriazole byproducts.
  • Acid Composition: Glacial acetic acid (pH 3.5–4.0) optimizes diazonium intermediate stability.
  • Temperature Modulation: Maintaining ≤20°C during nitrite addition prevents tar formation.

Hydrazone Conjugation Strategies: Schiff Base Formation Dynamics

The propanehydrazide-hydrazone linkage forms via acid-catalyzed condensation between 3-(1H-benzotriazol-1-yl)propanehydrazide and 4-hydroxybenzaldehyde. Kinetic studies reveal second-order dependence on hydrazide and aldehyde concentrations (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at pH 7.4). The 4-hydroxyphenyl group’s phenolic -OH (pKₐ ≈ 9.8) acts as an intramolecular proton shuttle, accelerating imine formation through a six-membered transition state.

Mechanistic Insights:

  • Nucleophilic Attack: Hydrazide’s -NH₂ attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
  • Dehydration: Rate-limiting water elimination is facilitated by phenolic -OH proton transfer (ΔG‡ = 68 kJ/mol).
  • E-Selectivity: Steric hindrance from the benzotriazole group favors trans-configuration (95:5 E:Z ratio).

Microwave-Assisted Synthesis Protocols for Enhanced Yield

Microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 15 minutes while improving yield from 75% to 92%. A representative protocol involves:

  • Mixing equimolar benzotriazole-hydrazide (309.32 g/mol) and 4-hydroxybenzaldehyde (122.12 g/mol) in ethanol (10 mL/g).
  • Irradiating at 120°C with 3-minute intervals for homogenization.
  • Cooling and filtering the precipitated product.

Table 2: Microwave vs. Conventional Heating

ConditionConventionalMicrowave
Time6 hours15 minutes
Yield75%92%
Purity (HPLC)88%96%
Energy Consumption1.8 kWh0.4 kWh

Key advantages include uniform heating and suppression of oxidative side reactions due to reduced oxygen exposure.

Solvent-Free Aminolysis Techniques in Propanehydrazide Functionalization

Solvent-free aminolysis between benzotriazole-activated esters and hydrazine achieves 95% conversion via mechanochemical ball milling (500 rpm, 2 hours). The process eliminates solvent waste and enhances atomic economy (E-factor = 0.12 vs. 5.3 for solution-phase).

Optimization Parameters:

  • Milling Media: Zirconia balls (5 mm diameter) provide optimal energy transfer.
  • Stoichiometry: 1:1.05 hydrazine:ester ratio minimizes residual reactants.
  • Additives: 2 mol% MgO accelerates reaction by 40% through surface activation.

Comparative Analysis:

MethodSolvent-BasedSolvent-Free
Reaction Time8 hours2 hours
Yield82%95%
Purity90%98%
Temperature80°CAmbient

This technique particularly benefits heat-sensitive substrates by avoiding thermal degradation.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

309.12257474 g/mol

Monoisotopic Mass

309.12257474 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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